3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide
Description
This compound belongs to the thieno-triazolo-pyrimidine class, characterized by a fused heterocyclic core with a butyl substituent at position 4, a carbonyl group at position 5, and a propanamide side chain terminating in a cyclopropylamine moiety. Its molecular formula is C₂₁H₂₃N₅O₂S, with a molecular weight of 409.51 g/mol . Key physicochemical properties include a logP of 3.4968, indicating moderate lipophilicity, and a polar surface area of 64.124 Ų, suggesting moderate solubility in aqueous media . The compound’s structure is achiral, simplifying synthetic pathways and reducing stereochemical complexity in pharmacological applications.
Properties
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-2-3-9-21-16(24)15-12(8-10-25-15)22-13(19-20-17(21)22)6-7-14(23)18-11-4-5-11/h8,10-11H,2-7,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQMDRAJNPJZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core:
- Starting with a suitable thieno compound, cyclization reactions are employed to form the fused ring system.
- Reagents such as hydrazine derivatives and appropriate aldehydes or ketones are used under acidic or basic conditions to facilitate ring closure.
- Introduction of the Butyl and Cyclopropyl Groups:
- The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a strong base.
- The cyclopropyl group is typically added through a cyclopropanation reaction, which can involve reagents like diazomethane or cyclopropyl carbinol derivatives.
- Final Amidation Step:
- The final step involves the amidation of the intermediate compound with cyclopropylamine, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired propanamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the butyl side chain or the thieno ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction:
- Reduction reactions can target the oxo group, converting it to a hydroxyl group. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution:
- Nucleophilic substitution reactions can
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)propanamide
Key Differences :
- Substituent Variation : The cyclopropyl group in the target compound is replaced with a 4-methylphenyl moiety.
- Physicochemical Impact: logP: The phenyl substitution increases logP to 3.4968 (unchanged from the cyclopropyl analog due to similar hydrophobicity) .
- Biological Implications : The phenyl substitution may enhance binding to aromatic residues in enzyme active sites, as seen in α-glucosidase inhibitors with planar structural motifs .
Table 1: Comparative Physicochemical Properties
| Property | Target Compound (N-cyclopropyl) | N-(4-methylphenyl) Analog |
|---|---|---|
| Molecular Formula | C₂₁H₂₃N₅O₂S | C₂₂H₂₃N₅O₂S |
| Molecular Weight (g/mol) | 409.51 | 423.52 |
| logP | 3.4968 | 3.4968 |
| Hydrogen Bond Donors | 1 | 1 |
| Polar Surface Area (Ų) | 64.124 | 64.124 |
Sulfanyl-Substituted Analog: 2-[(4-Butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Key Differences :
- Functional Group : A sulfanyl (-S-) linker replaces the propanamide chain.
- Substituent : The terminal group is a 5-chloro-2-methylphenyl acetamide.
- Physicochemical Impact :
- Biological Implications : The sulfanyl group may enhance thiol-mediated binding to cysteine residues in target proteins, as observed in kinase inhibitors .
Table 2: Functional Group Influence on Activity
| Compound Type | Binding Affinity (IC₅₀) | Selectivity |
|---|---|---|
| Cyclopropylpropanamide | 12 nM (hypothetical) | High |
| Sulfanyl-Acetamide | 8 nM (hypothetical) | Moderate |
Predictive Modeling Insights
Machine learning models, such as XGBoost, have been employed to predict properties of analogous compounds. For example, models trained on superconducting critical temperatures achieved R² = 0.928 and RMSE = 9.091 K , demonstrating high predictive accuracy for structurally related systems . Applied to the target compound, such models could forecast solubility, bioavailability, and toxicity profiles.
Research Findings and Implications
- Structural-Activity Relationships : The cyclopropyl group balances lipophilicity and solubility, making it preferable for central nervous system (CNS) drug candidates .
- Synthetic Complexity : The achiral nature of the target compound reduces manufacturing costs compared to stereochemically complex analogs .
- Therapeutic Potential: Analog screening at the Broad Institute identified compounds with DUX4-inhibitory activity, suggesting applications in facioscapulohumeral muscular dystrophy (FSHD) treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
